![molecular formula C20H19N5O2S2 B2370436 N-(5-(3-(feniltio)propanoyl)-4,5,6,7-tetrahidrotiazolo[5,4-c]piridin-2-il)pirazina-2-carboxamida CAS No. 1351621-38-9](/img/structure/B2370436.png)
N-(5-(3-(feniltio)propanoyl)-4,5,6,7-tetrahidrotiazolo[5,4-c]piridin-2-il)pirazina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C20H19N5O2S2 and its molecular weight is 425.53. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Las pirazolinas, incluyendo derivados como nuestro compuesto, han sido investigadas por sus propiedades antibacterianas . Los investigadores han reportado su efectividad contra cepas bacterianas, convirtiéndolas en candidatas prometedoras para nuevos antibióticos.
- La estructura del compuesto sugiere una posible actividad antifúngica. Las pirazolinas han sido estudiadas por su capacidad para inhibir el crecimiento de hongos, lo cual podría ser relevante en el tratamiento de infecciones fúngicas .
- El estrés oxidativo contribuye al daño celular y la progresión de la enfermedad. Las pirazolinas, debido a su estructura única, pueden exhibir propiedades antioxidantes. Investigar su impacto en las especies reactivas de oxígeno (ROS) y los componentes celulares podría ser valioso .
- La posible neurotoxicidad de nuestro compuesto requiere investigación. Evaluar su impacto en la actividad de la AchE en el sistema nervioso podría proporcionar información sobre sus efectos en el comportamiento y la supervivencia en los organismos .
Actividad Antibacteriana
Potencial Antifúngico
Antioxidante y Protección Celular
Neurotoxicidad e Inhibición de la Acetilcolinesterasa (AchE)
Propiedades
IUPAC Name |
N-[5-(3-phenylsulfanylpropanoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c26-18(7-11-28-14-4-2-1-3-5-14)25-10-6-15-17(13-25)29-20(23-15)24-19(27)16-12-21-8-9-22-16/h1-5,8-9,12H,6-7,10-11,13H2,(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGNAUAPLMMPSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
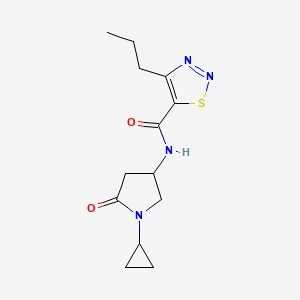
![Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B2370356.png)
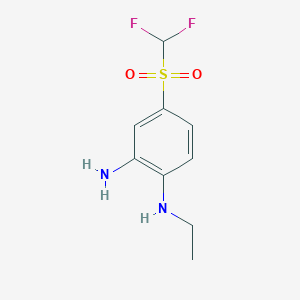
![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2370358.png)
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2370360.png)

![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2370362.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2370366.png)
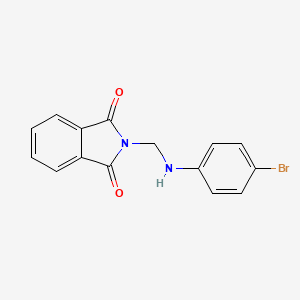
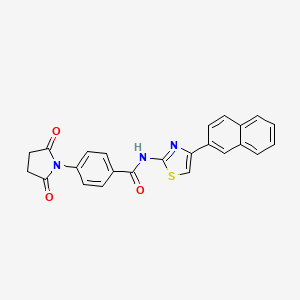
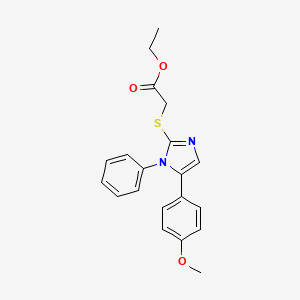
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2370373.png)

